molecular formula C13H14ClN3O B3038372 4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-52-3

4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3038372
CAS No.: 860786-52-3
M. Wt: 263.72 g/mol
InChI Key: RFVREXNQKMPCGZ-UHFFFAOYSA-N
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Description

This compound is a triazolone derivative characterized by a meta-chlorophenyl group at position 4, a cyclopropylmethyl group at position 2, and a methyl substituent at position 3. Its molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 263.73 g/mol .

Properties

IUPAC Name

4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-15-16(8-10-5-6-10)13(18)17(9)12-4-2-3-11(14)7-12/h2-4,7,10H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVREXNQKMPCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129228
Record name 4-(3-Chlorophenyl)-2-(cyclopropylmethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860786-52-3
Record name 4-(3-Chlorophenyl)-2-(cyclopropylmethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860786-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-2-(cyclopropylmethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The chlorophenyl and cyclopropylmethyl substituents enhance its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for evaluating its biological efficacy.

Anticancer Activity

Research indicates that derivatives of triazoles can act as MDM2 inhibitors, which are significant in cancer therapy. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. The compound has been suggested as a potential MDM2 inhibitor based on structural similarities to known inhibitors .

Antimicrobial Activity

Triazole derivatives have shown promising antifungal and antibacterial properties. For instance, compounds with similar structures have demonstrated significant activity against various pathogenic fungi and Mycobacterium tuberculosis . The presence of the chlorophenyl group is often associated with enhanced antimicrobial activity.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for fungal cell wall synthesis.
  • Apoptosis Induction : By modulating pathways involving p53, these compounds can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest at various phases, further inhibiting cancer cell proliferation.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazole derivatives, the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents. The study highlighted the importance of further in vivo evaluations to confirm these findings .

Study 2: Antifungal Activity

Another study focused on the antifungal properties of similar triazole compounds, demonstrating effective inhibition against Candida species and Aspergillus fumigatus. The results suggest that modifications in substituents can enhance antifungal potency .

Comparative Analysis

Property This compound Similar Triazole Derivatives
MDM2 Inhibition Potentially effective based on structure Confirmed in several studies
Antifungal Activity Moderate activity against certain fungi High activity reported
Cytotoxicity Significant against cancer cell lines Varies widely among derivatives

Comparison with Similar Compounds

Positional Isomerism: Para-Chlorophenyl Derivative

Compound : 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one

  • Molecular Formula : C₁₃H₁₄ClN₃O (same as target compound)
  • Key Differences : Chlorine is in the para position on the phenyl ring.
  • Impact :
    • Electronic Effects : The para-chloro group may alter electron distribution compared to the meta isomer, affecting dipole moments and intermolecular interactions.
    • Biological Activity : Positional isomerism can influence binding to biological targets, as seen in antimicrobial studies where substituent positioning affects potency .

Halogen Substitution: Fluoro Derivative

Compound : 2-(Cyclopropylmethyl)-4-(2-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One

  • Molecular Formula : C₁₃H₁₄FN₃O
  • Molecular Weight : 247.27 g/mol .
  • Key Differences : Fluorine replaces chlorine on the phenyl ring.
  • Impact :
    • Electronegativity : Fluorine’s higher electronegativity may reduce electron density at the aromatic ring, altering reactivity in nucleophilic/electrophilic reactions.
    • Lipophilicity : Fluorine’s smaller size and lower lipophilicity compared to chlorine could reduce membrane permeability .

Methyl-Substituted Phenyl Derivative

Compound : 2-(Cyclopropylmethyl)-5-Methyl-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One

  • Molecular Formula : C₁₄H₁₇N₃O
  • Molecular Weight : 243.3 g/mol .
  • Key Differences : A methyl group replaces chlorine at the phenyl ring.
  • Synthetic Yield: Derivatives with methyl groups often exhibit higher synthetic yields (e.g., 59–81% in triazolones with alkyl substituents) compared to halogens .

Heterocyclic and Piperazinyl Derivatives

Compound : 5-Methyl-4-(3-{4-[3-(3-Methyl-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-Yl)Propyl]Piperazin-1-Yl}Propyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One (9a)

  • Molecular Formula : C₁₄H₂₂N₈O₂
  • Melting Point : 246–248°C .
  • Key Differences : Incorporation of a piperazine ring.
  • Impact :
    • Solubility : The polar piperazine group improves aqueous solubility, critical for pharmaceutical applications.
    • Thermal Stability : Higher melting points (e.g., 205–248°C in piperazinyl derivatives) suggest enhanced stability .

Structural and Functional Group Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Feature
Target Compound 3-Chlorophenyl 263.73 Not reported Balanced lipophilicity/electronics
Para-Chlorophenyl Analog 4-Chlorophenyl 263.73 Not reported Altered dipole moment
Fluoro Derivative 2-Fluorophenyl 247.27 Not reported Reduced lipophilicity
Piperazinyl Derivative (9a) Piperazine 331.38 246–248 Enhanced solubility

Computational Insights

  • Density Functional Theory (DFT) : Substituents like chlorine influence electron density and HOMO-LUMO gaps, affecting reactivity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodology : Key steps include refluxing intermediates (e.g., sodium ethanol for deprotonation) and nucleophilic substitution with brominated reagents. For example, cyclopropylmethyl groups can be introduced via alkylation reactions under controlled pH and temperature. Recrystallization in ethanol/water mixtures improves purity (yield: 37–81%) .
  • Critical Parameters : Reaction time (5–12 hours), solvent polarity, and stoichiometric ratios of substituents (e.g., cyclopropylmethyl bromide) significantly influence yield.

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this triazole derivative?

  • Techniques :

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion) .
    • Validation : Cross-referencing with elemental analysis (C, H, N, Cl) ensures structural accuracy.

Q. How can researchers assess the thermal stability of this compound for storage and handling?

  • Methods : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points (e.g., 205–248°C for analogous triazoles) and decomposition thresholds. Store in dry, airtight containers away from light to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this triazole derivative?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and reactive sites. For example, the 3-chlorophenyl group enhances electrophilicity, impacting binding to biological targets .
  • Validation : Compare computed dipole moments and electrostatic potentials with experimental XRD data .

Q. How can structural analogs of this compound be designed to enhance antimicrobial activity?

  • Strategy : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to improve membrane penetration. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 or bacterial gyrase .
  • Synthetic Pathway : Use Suzuki-Miyaura coupling for aryl group diversification .

Q. What experimental designs reconcile discrepancies in reported bioactivity data across studies?

  • Analysis : Compare MIC values against Candida albicans or Staphylococcus aureus under standardized conditions (e.g., CLSI guidelines). Variations may arise from substituent electronic effects or assay protocols (e.g., broth microdilution vs. agar diffusion) .
  • Resolution : Conduct dose-response assays with positive controls (e.g., fluconazole) and statistical modeling (e.g., ANOVA) .

Q. How can X-ray crystallography resolve conformational ambiguities in this triazole derivative?

  • Protocol : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). XRD analysis (e.g., Rigaku XtaLAB Synergy) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding with the triazole ring) .
  • Applications : Compare experimental data with DFT-optimized geometries to validate computational models .

Q. What flow-chemistry approaches enable scalable, sustainable synthesis of this compound?

  • Design : Use continuous-flow reactors (e.g., Vapourtec R-Series) with immobilized catalysts (e.g., Pd/C) for alkylation steps. Optimize parameters (flow rate, temperature) via Design of Experiments (DoE) to maximize yield (>70%) and minimize waste .

Q. How can ADME studies guide the development of this compound as a drug candidate?

  • In Silico Tools : SwissADME predicts moderate lipophilicity (LogP ~2.5) and blood-brain barrier permeability. Modify the cyclopropylmethyl group to reduce CYP450 inhibition .
  • In Vitro Assays : Caco-2 cell permeability and microsomal stability tests validate predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(3-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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